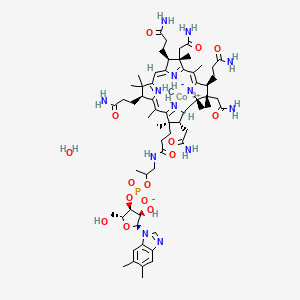

Methylcobalamin hydrate

Descripción general

Descripción

Methylcobalamin hydrate: is a coenzyme form of vitamin B12, essential for various biochemical processes in the body. It plays a crucial role in the biosynthesis of methionine, a vital amino acid, and is involved in hematopoiesis (the formation of blood cells). This compound is also used in research related to neurological disorders and as a treatment for vitamin B12 deficiency-related conditions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methylcobalamin hydrate can be synthesized through chemical reactions involving cobalt and other organic compounds. The process typically involves the reduction of cyanocobalamin (vitamin B12) in the presence of methyl donors such as methanol or methyl iodide. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale fermentation processes using microorganisms that naturally produce vitamin B12. The vitamin is then extracted and purified, followed by chemical modification to convert it into the methylcobalamin form. This method ensures a high yield and purity of the compound.

Análisis De Reacciones Químicas

Methyl Transfer Reactions

Methylcobalamin serves as a methyl donor in enzymatic reactions, particularly in methionine synthase (MTR), where it transfers a methyl group to homocysteine, forming methionine .

Mechanism:

-

Heterolytic Co–C Bond Cleavage :

textCo(III)–CH₃ → Co(I) + CH₃⁺ Co(I) + CH₃–THF → Co(III)–CH₃ + THF

Radical-Mediated Reactions

Under reductive or electrochemical conditions, methylcobalamin participates in radical pathways via homolytic Co–C bond cleavage .

Mechanism:

-

Radical Generation :

textCo(III)–CH₃ → Co(II) + CH₃• Co(II) + R–X → Co(III)–R + X⁻ Co(III)–R → Co(II) + R•

Hydrolysis and Elimination Reactions

Methylcobalamin catalyzes hydrolysis of β-haloethyl esters (e.g., 20), yielding carboxylic acids via intermediate alkylcobalamin formation .

Mechanism:

-

Nucleophilic Attack :

textRCOO–CH₂CH₂X → RCOO⁻ + CH₂=CH₂ + X⁻ (Co-mediated deprotection)

Key Features:

Biomethylation and Environmental Impact

Methylcobalamin mediates methylation of inorganic mercury (Hg²⁺) to methylmercury (CH₃Hg⁺), a potent neurotoxin .

Pathway:

textHg²⁺ + CH₃–Co(III) → CH₃Hg⁺ + Co(I) Co(I) regenerates via reduction or methyl transfer from CH₃–THF[10].

Environmental Implications:

Structural and Stability Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 1,344.41 g/mol (anhydrous) | |

| Solubility | Partially soluble in H₂O | |

| Stability | Light/heat-sensitive; store at -20°C | |

| HPLC Purity | ≥96% |

Example:

Aplicaciones Científicas De Investigación

Neurological Health

Nerve Regeneration and Protection

Methylcobalamin hydrate is extensively studied for its neuroprotective properties, particularly in the context of nerve regeneration. Research indicates that it can enhance nerve function and may be beneficial in treating conditions such as peripheral neuropathy and multiple sclerosis. It has shown promise in promoting recovery from nerve injuries and improving symptoms associated with neurological disorders .

Case Studies

- A study demonstrated that patients with diabetic neuropathy experienced significant improvements in symptoms when treated with methylcobalamin, highlighting its role in nerve repair mechanisms .

- Another investigation into amyotrophic lateral sclerosis (ALS) indicated that methylcobalamin could potentially slow disease progression by protecting motor neurons from glutamate toxicity .

Vitamin B12 Supplementation

Bioavailability and Absorption

As a bioactive form of Vitamin B12, methylcobalamin is crucial for individuals with absorption issues, such as those suffering from pernicious anemia or gastrointestinal disorders. It plays a vital role in the biosynthesis of methionine and is essential for DNA synthesis and red blood cell formation .

Clinical Applications

- Methylcobalamin is frequently included in dietary supplements aimed at increasing B12 levels in populations at risk of deficiency.

- Its effectiveness has been documented in various clinical trials where it improved hematological parameters in patients with Vitamin B12 deficiency .

Energy Metabolism

Role in Cellular Energy Production

Methylcobalamin is integral to cellular energy metabolism, particularly in the conversion of homocysteine to methionine, which is critical for energy production. This property makes it popular among athletes seeking to enhance performance and reduce fatigue during intense physical activity .

Research Findings

- Studies have shown that supplementation with methylcobalamin can lead to improved energy levels and reduced fatigue among athletes, contributing to better overall performance in endurance sports .

Antioxidant Properties

Oxidative Stress Reduction

Methylcobalamin exhibits antioxidant effects that help mitigate oxidative stress, a key factor in aging and chronic diseases. Research suggests that it can reduce oxidative damage to cells, which is particularly relevant in studies focused on aging-related conditions .

Implications for Health

- Its antioxidant properties are being explored for potential therapeutic applications in diseases characterized by oxidative stress, such as Alzheimer's disease and cardiovascular disorders .

Pharmaceutical Formulations

Therapeutic Uses

In the pharmaceutical industry, this compound is incorporated into formulations aimed at treating anemia and other blood-related conditions due to its role in enhancing red blood cell production. Controlled-release formulations have been developed to improve bioavailability and therapeutic efficacy .

Innovative Delivery Systems

- Recent patents describe gastroretentive systems for sustained release of methylcobalamin, enhancing its therapeutic effects by maintaining consistent plasma levels over extended periods .

- These formulations utilize hydrophilic polymer matrices to control drug release rates effectively.

Summary Table of Applications

| Application Area | Details |

|---|---|

| Neurological Health | Nerve regeneration; treatment for peripheral neuropathy; ALS research |

| Vitamin B12 Supplementation | Essential for individuals with absorption issues; improves hematological parameters |

| Energy Metabolism | Enhances performance; reduces fatigue; popular among athletes |

| Antioxidant Properties | Reduces oxidative stress; potential therapeutic applications in chronic diseases |

| Pharmaceutical Formulations | Used in anemia treatments; controlled-release systems developed for improved efficacy |

Mecanismo De Acción

Methylcobalamin hydrate exerts its effects through its role as a coenzyme in the methionine biosynthesis pathway. It acts as a cofactor for the enzyme methionine synthase, which converts homocysteine to methionine. This process is crucial for DNA synthesis and repair, as well as for the production of S-adenosylmethionine (SAM), a key methyl donor in numerous biochemical reactions.

Molecular Targets and Pathways:

Methionine Synthase: The primary molecular target of this compound is methionine synthase.

Homocysteine Metabolism: It is involved in the metabolism of homocysteine, reducing its levels in the body.

DNA Synthesis and Repair: Methylcobalamin is essential for DNA synthesis and repair processes.

Comparación Con Compuestos Similares

Methylcobalamin hydrate is one of several forms of vitamin B12, each with unique properties and applications. Some similar compounds include:

Cyanocobalamin: The most common form of vitamin B12 used in supplements.

Hydroxocobalamin: Another form of vitamin B12 used in the treatment of vitamin B12 deficiency.

Adenosylcobalamin: A coenzyme form of vitamin B12 involved in the conversion of methylmalonyl-CoA to succinyl-CoA.

Uniqueness: this compound is unique in its ability to directly donate a methyl group, making it particularly useful in methionine biosynthesis and related pathways. Its stability and bioavailability also make it a preferred choice for certain therapeutic applications.

Actividad Biológica

Methylcobalamin hydrate (MeCbl) is a biologically active form of vitamin B12, known for its crucial role in various biological processes, particularly in the nervous system and metabolic pathways. This article delves into its biological activity, mechanisms of action, clinical implications, and relevant research findings.

Methylcobalamin functions primarily as a coenzyme in methylation reactions, which are essential for numerous physiological processes. Key mechanisms include:

- Methylation Reactions : MeCbl acts as a methyl donor for methionine synthase, facilitating the conversion of homocysteine to methionine. This reaction is vital for maintaining normal levels of homocysteine, which is linked to cardiovascular health .

- Nerve Regeneration : MeCbl promotes Schwann cell differentiation and enhances nerve conduction velocity (NCV), contributing to axonal regeneration. It also stimulates the secretion of brain-derived neurotrophic factors (BDNFs), which are crucial for neuronal health .

- Inflammatory Modulation : MeCbl has been shown to regulate inflammatory responses by influencing cytokine production and immune cell activity .

2. Clinical Applications

Methylcobalamin has been investigated for its therapeutic potential in several clinical conditions:

- Neuropathic Pain : Approved in regions like Hong Kong and Australia, MeCbl has demonstrated efficacy in treating diabetic neuropathic pain and other neuropathic disorders .

- Neurodegenerative Diseases : Research indicates that MeCbl may inhibit tau protein aggregation, potentially offering protective effects against Alzheimer's disease .

- Chronic Pain Management : Clinical trials have explored its use in managing chronic pain conditions post-thoracotomy and herpetic neuralgia .

3.1 In Vitro Studies

A variety of studies have highlighted the biological activities of MeCbl:

3.2 Case Studies

Clinical case studies have provided insights into the effectiveness of MeCbl:

- A study involving patients with diabetic neuropathy showed significant improvements in pain scores and nerve conduction studies after treatment with MeCbl.

- Another case highlighted the role of MeCbl in improving symptoms of glossopharyngeal neuralgia, demonstrating its analgesic properties.

4. Conclusion

This compound exhibits significant biological activity through its roles in methylation processes, nerve regeneration, and inflammation modulation. Its therapeutic applications in neuropathic pain and neurodegenerative diseases underscore its clinical importance. Ongoing research continues to explore its full potential across various medical fields.

5. Future Directions

Further studies are needed to elucidate the detailed mechanisms by which MeCbl exerts its effects, particularly concerning its role in neuroprotection and inflammation regulation. Additionally, exploring combinations with other therapeutic agents may enhance its efficacy in clinical settings.

Propiedades

IUPAC Name |

carbanide;cobalt(3+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(1R,2R,3R,5Z,7S,10Z,12S,13S,15Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl phosphate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H90N13O14P.CH3.Co.H2O/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;;;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);1H3;;1H2/q;-1;+3;/p-2/t31?,34-,35-,36-,37+,41-,52-,53-,56-,57+,59-,60+,61+,62+;;;/m1.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFXLIARBQZLWLZ-INGVNTQCSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH3-].CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=C(C7=NC(=CC8=NC(=C(C4=N5)C)C(C8(C)C)CCC(=O)N)C(C7(C)CC(=O)N)CCC(=O)N)C)[N-]6)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.O.[Co+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[CH3-].CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)([O-])OC(C)CNC(=O)CC[C@@]4([C@H]([C@@H]5[C@]6([C@@]([C@@H](/C(=C(/C7=N/C(=C\C8=N/C(=C(\C4=N5)/C)/[C@H](C8(C)C)CCC(=O)N)/[C@H]([C@]7(C)CC(=O)N)CCC(=O)N)\C)/[N-]6)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.O.[Co+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H93CoN13O15P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.